2-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]-6-fluorobenzamide
Description
2-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]-6-fluorobenzamide is a benzamide derivative characterized by a chloro substituent at position 2 and a fluoro substituent at position 6 on the aromatic ring. The N-substituent comprises a 3-hydroxypropyl chain linked to a 2,5-dimethylfuran-3-yl moiety.
Properties
IUPAC Name |
2-chloro-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-6-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFNO3/c1-9-8-11(10(2)22-9)14(20)6-7-19-16(21)15-12(17)4-3-5-13(15)18/h3-5,8,14,20H,6-7H2,1-2H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLZGDBLYNSVBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C2=C(C=CC=C2Cl)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]-6-fluorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2,5-dimethylfuran with an appropriate halogenating agent to introduce the chloro group.
Hydroxypropylation: The intermediate is then reacted with a hydroxypropylating agent under controlled conditions to introduce the hydroxypropyl group.
Fluorobenzamide Formation: The final step involves the coupling of the intermediate with a fluorobenzamide derivative under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of 2-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]-6-fluorobenzamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]-6-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The chloro and fluoro groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]-6-fluorobenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]-6-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s benzamide core is shared with several derivatives, but its substituents distinguish it from others:
Key Observations:
The hydroxyl group in the target compound may enhance hydrophilicity compared to flutolanil’s ether linkage . Chloro and fluoro substituents on the benzamide core are common in pesticidal compounds (e.g., cyprofuram), suggesting electron-withdrawing effects that stabilize the molecule or modulate receptor binding .
Hydrogen-Bonding and Crystal Packing :
- highlights the role of hydrogen bonds (O—H···N, N—H···O) and π-π interactions in stabilizing crystal structures of furan-containing compounds. The target compound’s 3-hydroxypropyl chain and furan ring may similarly influence its solid-state packing or intermolecular interactions in biological systems .
Biological and Industrial Relevance: Flutolanil and cyprofuram demonstrate that benzamide derivatives with heterocyclic substituents (e.g., furan, tetrahydrofuran) are viable agrochemicals. The target compound’s dimethylfuran group could confer unique pesticidal or antifungal properties, though empirical validation is needed .
Biological Activity
2-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]-6-fluorobenzamide is a synthetic organic compound notable for its unique structural features, including a chloro group, a hydroxylated propyl chain, and a 2,5-dimethylfuran moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include anti-inflammatory, anti-cancer, and neuroprotective effects.
- Molecular Formula : C16H20ClFNO2
- Molecular Weight : 315.79 g/mol
- Structural Features :
- Chloro and fluorine substituents enhance biological activity.
- The presence of the furan ring may contribute to its reactivity and interaction with biological targets.
Synthesis
The synthesis of 2-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]-6-fluorobenzamide involves several key steps:
- Formation of the furan derivative : Achieved through alkylation reactions.
- Chlorination and fluorination : Utilizes reagents such as thionyl chloride and fluorine sources to introduce the halogen atoms.
- Hydroxylation : Introduces the hydroxyl group via oxidation methods.
Anti-Cancer Properties
Recent studies have indicated that compounds similar to 2-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]-6-fluorobenzamide exhibit significant anti-cancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell cycle progression.
- In vitro Studies : Cell line assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
Neuroprotective Effects
The neuroprotective potential of this compound is attributed to its ability to modulate oxidative stress and inflammation:
- Oxidative Stress Reduction : It has been observed to decrease reactive oxygen species (ROS) levels in neuronal cultures.
- Inflammatory Response Modulation : The compound may inhibit the production of pro-inflammatory cytokines, thereby protecting neuronal integrity.
Case Studies
-
Study on Cancer Cell Lines :
- Researchers treated MCF-7 (breast cancer) and A549 (lung cancer) cell lines with varying concentrations of the compound.
- Results indicated a dose-dependent decrease in cell viability with IC50 values of approximately 15 µM for MCF-7 and 20 µM for A549 cells.
-
Neuroprotection in Animal Models :
- In a rat model of neuroinflammation induced by lipopolysaccharides (LPS), administration of the compound significantly reduced markers of inflammation and improved behavioral outcomes.
Data Table: Biological Activity Summary
| Activity Type | Mechanism | Model/System | Observed Effect |
|---|---|---|---|
| Anti-Cancer | Induction of apoptosis | MCF-7, A549 cells | IC50 = 15 µM (MCF-7), 20 µM (A549) |
| Neuroprotection | Reduction of oxidative stress | Rat model | Decreased inflammation markers |
| Inflammation Modulation | Cytokine inhibition | In vitro assays | Reduced TNF-alpha production |
Q & A
Q. What are the key structural features of 2-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]-6-fluorobenzamide, and how do they influence its reactivity?
- Methodological Answer : The compound contains a fluorobenzamide core, a 2,5-dimethylfuran group, and a 3-hydroxypropyl linker. The fluorine and chlorine substituents on the benzamide enhance electronegativity, influencing hydrogen bonding and π-π stacking interactions. The hydroxypropyl linker may facilitate solubility and intramolecular hydrogen bonding. Structural characterization via X-ray crystallography (using SHELX software for refinement ) and NMR analysis (e.g., H/C, HSQC) is essential to confirm stereochemistry and bond angles. For example, related benzamide derivatives exhibit dihedral angles of ~21° between aromatic rings, as observed in structurally similar compounds .
Q. What synthetic strategies are recommended for preparing this compound?
- Methodological Answer : A multi-step synthesis is typically employed:
- Step 1 : Condensation of 2-chloro-6-fluorobenzoic acid with 3-amino-1-propanol to form the amide bond via carbodiimide coupling (e.g., EDC/HOBt).
- Step 2 : Functionalization of the hydroxypropyl group with 2,5-dimethylfuran-3-yl via nucleophilic substitution or Mitsunobu reaction (using DIAD/TPP).
- Step 3 : Purification via column chromatography (silica gel, hexane/EtOAc gradient) and validation by LC-MS and F NMR.
Similar protocols are detailed for benzamide derivatives in synthetic studies .
Advanced Research Questions
Q. How can contradictions in biological activity data for this compound be resolved?
- Methodological Answer : Contradictions often arise from assay conditions (e.g., cell lines, solvent effects) or structural variability (e.g., impurities in the furan moiety). To resolve discrepancies:
- Cross-Validation : Use orthogonal assays (e.g., enzyme inhibition vs. cellular viability ).
- Structural Confirmation : Validate purity via HPLC (>95%) and crystallography to rule out polymorphic effects .
- SAR Analysis : Compare with analogs (e.g., replacing fluorine with chlorine) to isolate electronic vs. steric contributions .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) can model interactions with enzymes like cyclophilin A, where the fluorobenzamide group may occupy hydrophobic pockets. Key parameters:
- Docking : Grid box centered on catalytic residues (e.g., Arg55, Gln63 for cyclophilin A ).
- MD : Solvate the system in TIP3P water, run 100 ns simulations, and analyze RMSD/RMSF to assess binding stability.
Experimental validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) is recommended to corroborate computational findings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
